molecular formula C11H10F2O2 B152539 Ethyl 3-(2,4-difluorophenyl)acrylate CAS No. 134672-68-7

Ethyl 3-(2,4-difluorophenyl)acrylate

Cat. No.: B152539
CAS No.: 134672-68-7
M. Wt: 212.19 g/mol
InChI Key: CIDYGTPEQJOLBL-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-difluorophenyl)acrylate is an organic compound with the molecular formula C11H10F2O2 It is a derivative of acrylic acid, where the ethyl ester is substituted with a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2,4-difluorophenyl)acrylate can be synthesized through the esterification of 3-(2,4-difluorophenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-difluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(2,4-difluorophenyl)acrylic acid.

    Reduction: Ethyl 3-(2,4-difluorophenyl)propanoate.

    Substitution: Various substituted phenyl acrylates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,4-difluorophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2,4-difluorophenyl)acrylate involves its interaction with various molecular targets. The presence of the difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-difluorophenyl)acrylate
  • Ethyl 3-(3,4-difluorophenyl)acrylate
  • Ethyl 3-(2,4-dichlorophenyl)acrylate

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted research and applications.

Properties

CAS No.

134672-68-7

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

ethyl 3-(2,4-difluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3

InChI Key

CIDYGTPEQJOLBL-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)F)F

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)F)F

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)F)F

Origin of Product

United States

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